molecular formula C14H30O2 B1663912 1,1-Diethoxydecane CAS No. 34764-02-8

1,1-Diethoxydecane

Cat. No.: B1663912
CAS No.: 34764-02-8
M. Wt: 230.39 g/mol
InChI Key: GDDPLWAEEWIQKZ-UHFFFAOYSA-N
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Description

1,1-Diethoxydecane is an organic compound with the molecular formula C14H30O2 and a molecular weight of 230.3868 g/mol . It is also known by other names such as decanal diethyl acetal and 1,1-bis(ethyloxy)decane . This compound is a member of the acetal family, which are compounds characterized by having two alkoxy groups attached to the same carbon atom.

Preparation Methods

1,1-Diethoxydecane can be synthesized through the acetalization of decanal with ethanol in the presence of an acid catalyst. The reaction typically involves mixing decanal and ethanol in a molar ratio of 1:2, followed by the addition of a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then heated under reflux conditions for several hours until the formation of this compound is complete. The product is then purified by distillation or recrystallization .

Chemical Reactions Analysis

1,1-Diethoxydecane undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid catalyst, this compound can be hydrolyzed back to decanal and ethanol.

    Oxidation: This compound can be oxidized to form decanoic acid and other oxidation products.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acids for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions .

Scientific Research Applications

1,1-Diethoxydecane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for aldehydes.

    Biology: It is used in the study of enzyme-catalyzed reactions involving acetals.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1,1-diethoxydecane involves its ability to form stable acetal structures, which can protect aldehyde groups from unwanted reactions. This stability is due to the resonance stabilization of the acetal group. In biological systems, it can interact with enzymes that catalyze the hydrolysis of acetals, leading to the release of the aldehyde and ethanol .

Comparison with Similar Compounds

1,1-Diethoxydecane can be compared with other acetals such as 1,1-dimethoxydecane and 1,1-diethoxyhexane. These compounds share similar chemical properties but differ in their alkyl chain lengths and the nature of the alkoxy groups. The uniqueness of this compound lies in its specific chain length and the presence of ethoxy groups, which confer distinct physical and chemical properties .

Similar compounds include:

Properties

IUPAC Name

1,1-diethoxydecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-4-7-8-9-10-11-12-13-14(15-5-2)16-6-3/h14H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDPLWAEEWIQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188320
Record name 1,1-Diethoxydecane
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Molecular Weight

230.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34764-02-8
Record name Decanal diethyl acetal
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Record name 1,1-Diethoxydecane
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Record name Decanal diethyl acetal
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Record name 1,1-Diethoxydecane
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Record name 1,1-diethoxydecane
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Synthesis routes and methods

Procedure details

Decanal diethyl acetal was prepared by reacting 316 g decanal with 354 g triethyl orthoformate in the presence of 7.6 g ammonium nitrate dissolved in 20 ml. ethanol at a temperature of 50° C. for a period of time of 4 hours. The resulting product was quenched with 32 g sodium methoxide and distilled at 170° C. at 8.0 mm Hg pressure. Then, into a 2 liter reaction flask equipped with stirrer, thermometer, heating mantle, addition funnel, vacuum apparatus, and reflux condenser the following ingredients are added at 20°:
Quantity
316 g
Type
reactant
Reaction Step One
Quantity
354 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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